N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

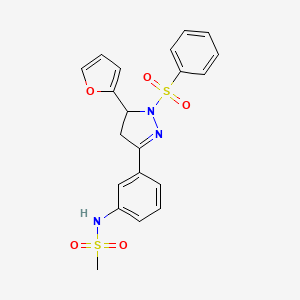

N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline derivative featuring a 4,5-dihydro-1H-pyrazole core substituted at position 5 with a furan-2-yl group and at position 1 with a phenylsulfonyl moiety. The phenyl ring at position 3 is further functionalized with a methanesulfonamide group. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs suggest relevance in medicinal chemistry, particularly as sulfonamide-containing compounds are often explored for enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

N-[3-[2-(benzenesulfonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S2/c1-29(24,25)22-16-8-5-7-15(13-16)18-14-19(20-11-6-12-28-20)23(21-18)30(26,27)17-9-3-2-4-10-17/h2-13,19,22H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQUEEQMPUFNPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Furan compounds, including 5-hydroxymethylfurfural (hmf) and furfural (ff), serve as versatile platform molecules derived from the degradation of lignocellulosic cellulose. These molecules offer a crucial pathway for the conversion of renewable biomass.

Mode of Action

Furan compounds are known to undergo various transformations, including electrocatalytic conversion and oxidative esterification. These processes can lead to the formation of value-added chemicals.

Biochemical Pathways

The compound is likely involved in the biochemical pathways related to the conversion of biomass-derived furan compounds. For instance, the oxidative esterification of HMF leads to the formation of furan-2,5-dimethylcarboxylate (FDMC), a potential replacement for 2,5-furan dicarboxylic acid (FDCA) as a bioplastics synthon. Another pathway involves the concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid under solvent-free conditions via a disproportionation reaction.

Result of Action

The result of the compound’s action is the transformation of furan compounds into value-added chemicals. For instance, the oxidative esterification product of HMF, FDMC, is considered a good candidate for the replacement of FDCA as a bioplastics synthon.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the electrocatalytic conversion of furan compounds can be affected by factors like electrolyte pH, potential, and substrate concentration. Furthermore, the type of catalyst used can affect the selectivity towards different FDCA isomers.

Biological Activity

N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound's structure features a furan ring, a pyrazole moiety, and a phenylsulfonyl group, contributing to its unique biological profile. The molecular formula is , with a molecular weight of 316.4 g/mol.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth. In vitro studies using MTT assays revealed that certain pyrazole derivatives can effectively reduce cell proliferation in cancer cell lines such as MCF-7 with IC50 values as low as 0.08 µM .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is notable. Pyrazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, one study reported that specific pyrazole analogs exhibited significant inhibition of COX activity with IC50 values ranging from 1.2 to 3.8 nM . The mechanism involves the stabilization of the human red blood cell membrane, indicating their potential in treating inflammatory conditions.

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity. Research indicates that similar pyrazole compounds possess broad-spectrum antibacterial and antifungal effects, making them candidates for further development as antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a reversible inhibitor of various enzymes involved in inflammation and tumor growth.

- Molecular Docking Studies : Computational analyses suggest strong binding affinity to target proteins involved in cancer progression and inflammatory pathways .

- Electrophilic Nature : The presence of electrophilic groups allows for interactions with nucleophilic sites on biological macromolecules, enhancing its pharmacological effects .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Anticancer Efficacy : In a study assessing the anticancer properties of various pyrazole compounds, one derivative demonstrated an IC50 value of 0.07 µM against epidermal growth factor receptor (EGFR), comparable to established drugs like erlotinib .

- Inflammation Models : Another investigation utilized animal models to evaluate the anti-inflammatory effects of pyrazole derivatives, showing significant reductions in edema and inflammatory markers following treatment with these compounds .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Compounds containing furan and pyrazole moieties have been investigated for their anticancer properties. Studies indicate that similar structures can inhibit tumor growth by interfering with specific cellular pathways. For example, pyrazole derivatives have shown promising results against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation .

-

Anti-inflammatory Effects

- The sulfonamide group is known for its anti-inflammatory properties. Research has demonstrated that compounds with similar structural features can reduce inflammation in animal models of arthritis and other inflammatory conditions. The mechanism often involves the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response .

-

Antimicrobial Activity

- Compounds similar to N-(3-(5-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide have exhibited antimicrobial properties against a range of bacteria and fungi. The presence of the furan ring enhances the bioactivity of these compounds, making them potential candidates for developing new antibiotics .

Case Studies

Synthesis and Development

The synthesis of this compound involves multi-step reactions that typically include:

- Formation of the pyrazole ring.

- Introduction of the furan moiety.

- Sulfonamide formation through reaction with appropriate sulfonating agents.

These synthetic routes are crucial for optimizing the yield and purity of the compound, which are essential for its further biological evaluation.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

*Estimated based on molecular formula C₂₁H₂₁N₃O₄S₂.

Key Observations:

- Core Diversity: The target compound and –8 derivatives share a 4,5-dihydro-1H-pyrazol-3-yl core, while and compounds feature a fused pyrano-pyrazole system.

- Substituent Effects: Electron-Withdrawing Groups: The phenylsulfonyl group in the target compound (electron-deficient) contrasts with the methylsulfonyl group in , which is smaller and less bulky. Aromatic Substitutions: The furan-2-yl group (target) introduces oxygen-based heteroaromaticity, differing from the trifluoromethylphenyl () or dimethylaminophenyl () groups, which modulate electronic and steric properties. Sulfonamide Linkage: All compounds feature sulfonamide moieties, but their positions vary (e.g., attached directly to the core in –3 vs. via a phenyl ring in the target and –8).

Functional Group Impact on Properties

- Solubility : The phenylsulfonyl group (target) likely reduces solubility compared to methylsulfonyl () due to increased hydrophobicity.

- Stability : Electron-withdrawing groups (e.g., trifluoromethyl in 4n) may enhance stability against nucleophilic attack, whereas furan (target) could introduce susceptibility to oxidation.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound?

The synthesis involves multi-step reactions, including:

- Suzuki-Miyaura cross-coupling to attach the furan-2-yl group to the pyrazole intermediate .

- Nucleophilic substitution to introduce the methanesulfonamide group using methanesulfonyl chloride under basic conditions (e.g., triethylamine) .

- Cyclocondensation to form the pyrazole ring, often requiring precise temperature control (e.g., 60–80°C) and anhydrous solvents (e.g., THF or DMF) . Key challenges include maintaining anhydrous conditions and optimizing reaction times (typically 12–24 hours) to avoid side products .

Q. How is the compound characterized for purity and structural integrity?

- HPLC (High-Performance Liquid Chromatography): Used to assess purity (>95% typically required for biological assays) and monitor reaction progress .

- NMR Spectroscopy (1H, 13C): Confirms structural features, such as the furan ring (δ 6.3–7.5 ppm for aromatic protons) and sulfonamide groups (δ 3.1–3.3 ppm for methyl sulfonamide) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~490–510) .

Q. What functional groups influence its reactivity and bioactivity?

- Furan-2-yl group : Enhances π-π stacking with aromatic residues in enzyme active sites .

- Phenylsulfonyl group : Increases metabolic stability by resisting oxidative degradation .

- Methanesulfonamide : Facilitates hydrogen bonding with target proteins (e.g., kinases or cyclooxygenases) .

Advanced Research Questions

Q. How to design experiments to optimize reaction conditions for scale-up?

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 2^3 factorial design can identify interactions between temperature (60°C vs. 80°C), solvent (THF vs. DMF), and reaction time (12 vs. 24 hours) .

- Flow Chemistry : Reduces side reactions by improving heat/mass transfer, enabling safer scale-up of exothermic steps (e.g., Suzuki coupling) .

Q. How to resolve contradictions in reported biological activity data?

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing furan with thiophene) and compare IC50 values across assays .

- Crystallographic Analysis : Resolve binding modes via X-ray diffraction of ligand-target complexes (e.g., protein-ligand co-crystallization) .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts .

Q. What computational methods predict interactions with biological targets?

- Molecular Docking : Tools like AutoDock Vina simulate binding to hypothetical targets (e.g., COX-2 or EGFR kinases). Validate with experimental IC50 values .

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electron density maps to optimize substituent electronegativity for target binding .

- MD Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .

Data Contradiction Analysis

Q. Why do solubility values vary across studies?

- Methodological Differences : Solubility in DMSO (commonly reported) vs. aqueous buffers (e.g., PBS) can differ by orders of magnitude. Standardize protocols using USP guidelines .

- Polymorphism : Crystalline vs. amorphous forms impact solubility. Characterize solid-state forms via PXRD (Powder X-ray Diffraction) .

Methodological Tables

Table 1: Key Analytical Techniques for Characterization

| Technique | Application | Example Data | Reference |

|---|---|---|---|

| HPLC | Purity assessment | Retention time: 8.2 min (C18 column) | |

| 1H NMR | Structural confirmation | δ 3.1 ppm (CH3SO2) | |

| HRMS | Molecular weight | [M+H]+: 503.12 |

Table 2: Computational Tools for Target Interaction Studies

| Tool | Application | Output Metrics | Reference |

|---|---|---|---|

| AutoDock Vina | Docking | Binding affinity (ΔG, kcal/mol) | |

| Gaussian 16 | DFT Optimization | HOMO-LUMO gap (eV) | |

| GROMACS | MD Simulation | RMSD (Å) over simulation time |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.